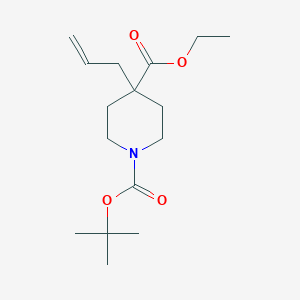

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOVEGXEARQUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584846 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146603-99-8 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146603-99-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate: Synthesis, Structural Analysis, and Applications

This technical guide provides a comprehensive analysis of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, a key intermediate in the development of sophisticated pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, detailed structural elucidation, and established applications of this versatile molecule. Our focus is on providing not just procedural steps, but the underlying scientific principles and practical insights that inform experimental design and interpretation.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a three-dimensional framework for precise substituent placement. The strategic functionalization of the piperidine ring is a critical aspect of modern drug design. This compound (CAS No. 146603-99-8) emerges as a particularly valuable building block in this context. The presence of the allyl group at the 4-position offers a reactive handle for a variety of chemical transformations, while the Boc-protecting group on the nitrogen allows for controlled manipulation of the ring's reactivity.

This guide will provide a detailed examination of this molecule, beginning with its synthesis and purification, followed by a thorough structural analysis using a suite of spectroscopic techniques, and concluding with its known applications in the synthesis of pharmacologically active agents.

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is typically achieved through the alkylation of a readily available precursor, Ethyl 1-Boc-4-piperidinecarboxylate. This process is a classic example of enolate chemistry, a fundamental concept in organic synthesis.

Synthetic Workflow

The overall synthetic strategy involves the deprotonation of the α-carbon to the ester group in Ethyl 1-Boc-4-piperidinecarboxylate to form a lithium enolate, which then acts as a nucleophile to attack an electrophilic allyl source, typically allyl bromide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 1-Boc-4-piperidinecarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Enolate Formation: A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, an equimolar amount of n-BuLi is added dropwise, and the mixture is stirred for 30 minutes to generate Lithium Diisopropylamide (LDA).

-

Deprotonation: A solution of Ethyl 1-Boc-4-piperidinecarboxylate in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1-2 hours to ensure complete formation of the lithium enolate. The choice of a strong, non-nucleophilic base like LDA is crucial to prevent side reactions such as Claisen condensation or addition to the ester carbonyl.

-

Alkylation: Allyl bromide is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The low temperature at the initial stage of the reaction helps to control the reactivity of the enolate and minimize undesired side products.

-

Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Structural Elucidation: A Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to be complex but highly informative.

-

Allyl Group: Three distinct signals are anticipated: a multiplet around 5.7-5.9 ppm for the vinyl proton (-CH=), two multiplets around 5.0-5.2 ppm for the terminal vinyl protons (=CH₂), and a doublet of doublets around 2.4-2.6 ppm for the allylic protons (-CH₂-CH=).

-

Piperidine Ring: The protons on the piperidine ring will appear as complex multiplets in the range of 1.5-3.8 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.

-

Ethyl Ester Group: A quartet around 4.1-4.2 ppm corresponding to the -OCH₂- protons and a triplet around 1.2-1.3 ppm for the -CH₃ protons.

-

Boc Protecting Group: A sharp singlet at approximately 1.45 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide complementary information to confirm the carbon framework.

-

Carbonyl Carbons: Two signals in the downfield region: one around 174-176 ppm for the ester carbonyl and another around 154-156 ppm for the carbamate carbonyl of the Boc group.

-

Allyl Group: A signal around 133-135 ppm for the internal vinyl carbon (-CH=) and a signal around 117-119 ppm for the terminal vinyl carbon (=CH₂). The allylic carbon will resonate around 40-42 ppm.

-

Piperidine Ring: Signals for the piperidine carbons are expected in the range of 28-45 ppm. The quaternary carbon at the 4-position will be a key signal to identify.

-

Ethyl Ester Group: A signal around 60-62 ppm for the -OCH₂- carbon and a signal around 14-15 ppm for the -CH₃ carbon.

-

Boc Protecting Group: A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group and a signal around 28-29 ppm for the three methyl carbons.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 298.2. Another common adduct would be the sodium adduct [M+Na]⁺ at m/z 320.2. Fragmentation would likely involve the loss of the Boc group (100 amu) or the ethoxy group from the ester.

Infrared (IR) Spectroscopy

Key Vibrational Frequencies (Predicted):

-

C=O Stretching: Two strong absorption bands are expected in the region of 1730-1750 cm⁻¹ for the ester carbonyl and 1680-1700 cm⁻¹ for the carbamate carbonyl of the Boc group.

-

C=C Stretching: A medium intensity band around 1640-1650 cm⁻¹ corresponding to the alkene of the allyl group.

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and a band around 3070-3090 cm⁻¹ for the vinyl C-H bonds.

-

C-O Stretching: Strong bands in the region of 1100-1300 cm⁻¹ for the C-O bonds of the ester and carbamate groups.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.[10]

| Property | Value |

| CAS Number | 146603-99-8 |

| Molecular Formula | C₁₆H₂₇NO₄ |

| Molecular Weight | 297.39 g/mol |

| Boiling Point | 130-135 °C at 1.5 mmHg |

| Density | 1.020 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4676 |

| Appearance | Solid |

| Purity | Typically >90% |

Significance and Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary documented application is in the preparation of 2,8-diazaspiro[4.5]decanones, which have been investigated as T-type calcium channel antagonists.[10] T-type calcium channels are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, hormone secretion, and cardiovascular function. Their modulation is a key strategy in the development of treatments for conditions such as epilepsy, neuropathic pain, and hypertension.

The allyl group serves as a versatile synthetic handle for further molecular elaboration through reactions such as:

-

Oxidative Cleavage: To yield an aldehyde or carboxylic acid.

-

Heck Coupling: To form new carbon-carbon bonds.

-

Metathesis Reactions: For the construction of complex ring systems.

-

Hydroboration-Oxidation: To introduce a hydroxyl group.

This reactivity allows for the diversification of the piperidine scaffold, enabling the exploration of a wide chemical space in the search for novel drug candidates.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is based on well-established principles of organic chemistry. The detailed structural analysis, predictable through a combination of spectroscopic methods, confirms its identity and purity. The true value of this molecule lies in its potential for further chemical modification, providing a gateway to a diverse range of complex molecular architectures, particularly in the pursuit of novel therapeutics targeting ion channels and other important biological targets. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 6. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 7. Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 [chemicalbook.com]

- 8. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 9. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR [m.chemicalbook.com]

- 10. Ethyl N-Boc-4-allylpiperidine-4-carboxylate , 90% , 146603-99-8 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a substituted piperidine derivative that serves as a valuable building block in modern medicinal chemistry. Its unique trifunctional structure, featuring a Boc-protected amine, a quaternary center with an allyl group, and an ethyl ester, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly spirocyclic compounds. Understanding the physical properties of this reagent is paramount for its effective handling, reaction optimization, and the purification of its downstream products. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering insights for its application in research and development. This compound is notably used as an intermediate in the synthesis of 2,8-diazaspiro[4.5]decanones, which have been investigated as T-type calcium channel antagonists[1].

Chemical Identity

| Identifier | Value |

| Chemical Name | Ethyl 1-(tert-butoxycarbonyl)-4-allyl-4-piperidinecarboxylate |

| Synonyms | 1,4-Piperidinedicarboxylic acid, 4-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) 4-ethyl ester; 4-Allyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester; Ethyl N-Boc-4-allylpiperidine-4-carboxylate |

| CAS Number | 146603-99-8[2] |

| Molecular Formula | C₁₆H₂₇NO₄[1] |

| Molecular Weight | 297.39 g/mol [1] |

Molecular Structure

Caption: Molecular Structure of the title compound.

Physical Properties

The physical state of this compound is reported as a solid[1]. A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Boiling Point | 130-135 °C at 1.5 mmHg | [1] |

| Density | 1.020 g/mL at 25 °C | [1][3][4] |

| Refractive Index | n20/D 1.4676 | [1][3] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Flash Point | >110 °C | [1] |

Boiling Point

The boiling point of this compound has been reported to be in the range of 130-135 °C at a reduced pressure of 1.5 mmHg[1]. This information is critical for purification by vacuum distillation. The relatively high boiling point is expected due to its molecular weight and polar functional groups. Distillation under vacuum is necessary to prevent decomposition at higher temperatures.

Density

The density is consistently reported as 1.020 g/mL at 25 °C[1][3][4]. This value is useful for converting between mass and volume, which is a common requirement in synthetic procedures.

Refractive Index

The refractive index, a measure of how light propagates through the substance, is documented as n20/D 1.4676[1][3]. This property can be used as a quick and non-destructive method to assess the purity of a liquid sample of the compound, should it be melted or dissolved in a solvent.

Solubility and Melting Point

As of the latest available data, specific experimental values for the melting point and solubility of this compound are not well-documented in publicly accessible literature. While its physical form is stated as a solid, the precise temperature at which it melts is not specified. Similarly, detailed solubility data in common laboratory solvents has not been published. Researchers are advised to determine these parameters experimentally as needed for their specific applications.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the ethyl group protons (a quartet and a triplet), the allyl group protons (multiplets in the vinyl and allylic regions), and the piperidine ring protons. ¹³C NMR would similarly display distinct peaks for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the carbamate (Boc group), typically in the region of 1680-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ being observed at m/z corresponding to its molecular formula.

Handling and Storage

Storage: It is recommended to store this compound at room temperature[1]. Flash Point: The flash point is reported to be greater than 110 °C[1].

Conclusion

This compound is a key synthetic intermediate with a well-defined set of physical properties that are crucial for its practical application. While data on its boiling point, density, and refractive index are available, further experimental determination of its melting point and solubility in various solvents would be beneficial to the scientific community. The information provided in this guide serves as a valuable resource for scientists and researchers, enabling safer handling, more efficient process development, and the successful synthesis of novel chemical entities.

References

- 1. Ethyl N-Boc-4-allylpiperidine-4-carboxylate , 90% , 146603-99-8 - CookeChem [cookechem.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. 146603-99-8 CAS MSDS (1,4-Piperidinedicarboxylic acid, 4-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) 4-ethyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ethyl N-Boc-4-allylpiperidine-4-carboxylate 90 146603-99-8 [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors and enzymes. Within this class of compounds, Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate emerges as a highly versatile building block. The presence of an allyl group at the C4 position, alongside an ethyl ester and a Boc-protected nitrogen, provides orthogonal handles for a diverse range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Core Compound Identification

-

Chemical Name: Ethyl 1-(tert-butoxycarbonyl)-4-allyl-4-piperidinecarboxylate

-

CAS Number: 146603-99-8

-

Molecular Formula: C₁₆H₂₇NO₄[1]

-

Molecular Weight: 297.39 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 130-135 °C at 1.5 mmHg | [1][2] |

| Density | 1.020 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.4676 | [1] |

| Form | Solid | [1] |

| Storage Temperature | Room Temperature | [1] |

| Flash Point | >110 °C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the alkylation of a pre-formed piperidine ring. A general, illustrative synthetic protocol is provided below. The causality behind this experimental design lies in the strategic use of the Boc protecting group to prevent N-alkylation and direct the reaction to the desired C4 position.

Illustrative Synthetic Protocol: Allylation of Ethyl 1-Boc-4-piperidinecarboxylate

This protocol describes a common laboratory-scale synthesis.

Step 1: Deprotonation

-

To a solution of Ethyl 1-Boc-4-piperidinecarboxylate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the enolate.

Step 2: Allylation

-

To the enolate solution, add allyl bromide dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Development: A Gateway to Novel Therapeutics

The primary and most significant application of this compound is as a key intermediate in the synthesis of spirocyclic compounds, particularly 2,8-diazaspiro[4.5]decanones.[1] These spiro-piperidine motifs are of considerable interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets.

Case Study: Synthesis of T-Type Calcium Channel Antagonists

T-type calcium channels (Caᵥ3) are implicated in a variety of neurological and cardiovascular disorders, including epilepsy, neuropathic pain, and hypertension.[3] The development of selective T-type calcium channel blockers is therefore a major focus of pharmaceutical research.[4][5][6][7] this compound serves as a crucial starting material for the synthesis of potent 2,8-diazaspiro[4.5]decanone-based T-type calcium channel antagonists.

The allyl group is a versatile functional handle that can be transformed through various reactions such as ozonolysis, dihydroxylation, or epoxidation to introduce further diversity and build the spirocyclic system. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Diagram: Role in T-Type Calcium Channel Antagonist Synthesis

Caption: The central role of the title compound in generating novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Codes: Xn (Harmful)[1]

-

Hazard Statements:

-

Precautionary Statements:

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Spectroscopic Characterization

While specific spectra for this compound are not widely available in public databases, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the Boc group (a singlet), the allyl group (a multiplet for the vinyl protons and a doublet for the allylic protons), and the piperidine ring protons (a series of multiplets).

-

¹³C NMR: The carbon spectrum would exhibit resonances for the carbonyls of the ester and carbamate, the carbons of the ethyl, Boc, and allyl groups, and the carbons of the piperidine ring.

Researchers synthesizing this compound should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups allow for the efficient construction of complex molecular architectures, most notably the 2,8-diazaspiro[4.5]decanone core structure. This, in turn, has facilitated the discovery and development of novel T-type calcium channel antagonists with potential therapeutic applications in a range of human diseases. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher intending to utilize this important synthetic intermediate.

References

- 1. Ethyl N-Boc-4-allylpiperidine-4-carboxylate , 90% , 146603-99-8 - CookeChem [cookechem.com]

- 2. 146603-99-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide as a selective T-type calcium channel (Cav3.2) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel T-type Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate: A Key Building Block for Drug Discovery

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including analgesics, antipsychotics, and antihistamines.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with biological targets. Specifically, 4,4-disubstituted piperidines are crucial building blocks that allow for the creation of complex molecular architectures and the exploration of new chemical space.

This technical guide provides an in-depth exploration of the synthesis of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, a versatile intermediate for drug development professionals. We will delve into the core chemical principles, provide detailed, field-proven protocols, and discuss the rationale behind critical experimental choices, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: The Core of the Challenge

The primary challenge in constructing the target molecule lies in the selective formation of a carbon-carbon bond at the C4 position of the piperidine ring. This is an α-alkylation reaction on an ester, a cornerstone transformation in organic synthesis. The starting material for this transformation is the commercially available or readily synthesized Ethyl 1-Boc-piperidine-4-carboxylate.

The retrosynthetic analysis reveals that the key disconnection is the bond between the C4 carbon and the allyl group, pointing to an alkylation strategy where the enolate of Ethyl 1-Boc-piperidine-4-carboxylate acts as a nucleophile to displace a halide from an allyl electrophile.

This guide will focus on the most robust and widely employed method for this transformation: deprotonation with a strong, non-nucleophilic base, followed by alkylation.

The Gold Standard: LDA-Mediated α-Alkylation

The use of Lithium Diisopropylamide (LDA) is the classic and most reliable method for the α-alkylation of esters.[3] Its efficacy stems from a unique combination of properties that address the common pitfalls of ester enolate chemistry.

Causality Behind Experimental Choices: Why LDA?

-

High Basicity: LDA is an exceptionally strong base (pKa of diisopropylamine is ~36), allowing it to quantitatively and irreversibly deprotonate the α-carbon of the ester (pKa ~25).[3] This avoids the presence of unreacted ester and base in equilibrium, which can lead to side reactions like Claisen condensation.

-

Steric Hindrance: LDA is a bulky base. This steric hindrance makes it a poor nucleophile, preventing it from attacking the electrophilic carbonyl carbon of the ester, a common side reaction with smaller strong bases like alkoxides.

-

Kinetic Control: The reaction is typically performed at very low temperatures (-78 °C). At this temperature, the deprotonation is under kinetic control, meaning the most accessible proton is removed fastest.[4][5][6] This is crucial for regioselectivity in more complex systems.

Mechanistic Pathway

The reaction proceeds in two distinct steps:

-

Enolate Formation: LDA removes the acidic proton from the carbon alpha to the ester carbonyl, generating a lithium enolate. This is a rapid and irreversible deprotonation.[7]

-

Nucleophilic Attack (SN2): The resulting enolate is a potent carbon-centered nucleophile. It attacks the electrophilic allyl bromide in a classic SN2 reaction, forming the new carbon-carbon bond and displacing the bromide leaving group.[6]

The following diagram illustrates this mechanistic pathway.

Caption: Mechanism of α-alkylation using LDA.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps for setup, reaction, workup, and purification, ensuring reproducibility and high purity of the final product.

Reagent and Condition Summary

| Reagent/Solvent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Volume/Mass |

| Ethyl 1-Boc-piperidine-4-carboxylate | 257.33 | 1.0 | 10.0 mmol | 2.57 g |

| Diisopropylamine | 101.19 | 1.2 | 12.0 mmol | 1.68 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 11.0 mmol | 4.40 mL |

| Allyl Bromide | 120.98 | 1.2 | 12.0 mmol | 1.04 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | ~70 mL |

Step-by-Step Methodology

I. Reaction Setup (Inert Atmosphere is Critical)

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the flask to -78 °C using an acetone/dry ice bath.

-

Add diisopropylamine (1.68 mL, 12.0 mmol) to the cooled THF via syringe.

-

Slowly add n-butyllithium (4.40 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes. A white precipitate may form.

-

Allow the resulting solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

II. Enolate Formation 6. In a separate dry flask, dissolve Ethyl 1-Boc-piperidine-4-carboxylate (2.57 g, 10.0 mmol) in anhydrous THF (20 mL). 7. Add the solution of the starting ester dropwise via syringe to the LDA solution at -78 °C over 15 minutes. 8. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

III. Alkylation (C-C Bond Formation) 9. Add allyl bromide (1.04 mL, 12.0 mmol) dropwise to the enolate solution at -78 °C. 10. Allow the reaction to stir at -78 °C for 2 hours, then slowly allow it to warm to room temperature and stir overnight (approx. 16 hours).

IV. Workup and Purification 11. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. 12. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. 13. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil. 15. Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure product.

V. Characterization

-

Yield: Typically 75-90%.

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃): Expect characteristic peaks for the Boc group (~1.45 ppm), the allyl group (multiplets at ~5.7 ppm and ~5.1 ppm, doublet at ~2.5 ppm), the ethyl ester (quartet at ~4.1 ppm, triplet at ~1.2 ppm), and the piperidine ring protons.

-

Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ or [M+Na]⁺ adducts corresponding to a molecular weight of 297.40 g/mol .

Alternative Strategy: Phase-Transfer Catalysis (PTC)

For larger-scale synthesis, the requirement for cryogenic temperatures and strictly anhydrous conditions for the LDA method can be problematic. Phase-Transfer Catalysis (PTC) offers a compelling, greener alternative.[8]

Principle of PTC: PTC utilizes a catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), to transport an anion (in this case, the enolate) from an aqueous or solid phase into an organic phase where the reaction with the electrophile occurs.[9][10] This allows for the use of inexpensive and safer inorganic bases like potassium carbonate or 50% aqueous sodium hydroxide, and reactions can often be run at room temperature or with gentle heating.[9][11]

While a detailed protocol is beyond the scope of this guide, the PTC approach fundamentally simplifies the reaction setup, avoiding the need for strong organometallic bases and cryogenic conditions, making it highly attractive for industrial applications.

Overall Workflow and Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a highly valuable building block for drug discovery. The LDA-mediated α-alkylation remains the benchmark method for laboratory-scale synthesis due to its high yield and predictability.

Caption: A summary of the experimental workflow.

By understanding the causality behind the chosen reagents and conditions, researchers can confidently execute this synthesis and troubleshoot any challenges that may arise. The availability of this building block opens the door to a vast array of novel piperidine-containing compounds for the advancement of pharmaceutical research.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. m.youtube.com [m.youtube.com]

- 11. phasetransfer.com [phasetransfer.com]

An In-depth Technical Guide to Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate: A Versatile Scaffold for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a key heterocyclic building block, distinguished by its strategically functionalized piperidine core. The presence of a quaternary center bearing both an ethyl ester and a versatile allyl group, combined with the stable Boc-protection on the ring nitrogen, makes this molecule a highly valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via α-allylation, methods for its analytical characterization, and an exploration of its reactivity. Particular emphasis is placed on its application as a precursor to sophisticated spirocyclic systems, such as T-type calcium channel antagonists, highlighting its significance for researchers and professionals in drug development.

Introduction: The Strategic Value of a Functionalized Piperidine Core

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, present in numerous FDA-approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. This compound (Figure 1) capitalizes on this core structure by incorporating three distinct functional handles, each enabling a specific and orthogonal set of chemical transformations:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection to the piperidine nitrogen, rendering it inert to nucleophilic or basic conditions. Its primary advantage lies in its stability during reactions at the 4-position and its clean, efficient removal under acidic conditions (e.g., with trifluoroacetic acid), enabling subsequent N-functionalization.

-

The C-4 Ethyl Ester: This group serves as a classic precursor for a variety of functional groups. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides, providing numerous pathways for molecular elaboration.

-

The C-4 Allyl Group: As a synthetic handle, the allyl group is exceptionally versatile. Its terminal double bond is amenable to a wide array of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, allowing for the introduction of new functionalities and the construction of complex ring systems.

This unique combination of features makes the title compound a powerful intermediate for building diverse chemical libraries and synthesizing targeted therapeutic agents.

Physicochemical and Structural Properties

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 146603-99-8 |

| Molecular Formula | C₁₆H₂₇NO₄ |

| Molecular Weight | 297.39 g/mol |

| Appearance | Solid |

| Boiling Point | 130-135 °C at 1.5 mmHg |

| Density | 1.020 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4676 |

| Storage Temperature | Room Temperature |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is achieved through the α-allylation of its precursor, Ethyl 1-Boc-piperidine-4-carboxylate. This reaction hinges on the regioselective deprotonation at the C-4 position to form a lithium enolate, which is then quenched with an allyl electrophile.

Rationale and Expertise-Driven Insights

The choice of reagents and conditions is critical for the success of this synthesis:

-

Base Selection: Lithium diisopropylamide (LDA) is the base of choice. As a strong, sterically hindered, non-nucleophilic base, it efficiently deprotonates the α-carbon without competing nucleophilic attack at the ester carbonyl. The use of a strong base is necessary due to the relatively low acidity of the α-proton.

-

Temperature Control: The reaction is conducted at a very low temperature (-78 °C). This is crucial for two reasons: 1) It ensures the kinetic formation of the desired thermodynamic enolate, preventing side reactions, and 2) It maintains the stability of the LDA and the resulting enolate, which can be unstable at higher temperatures.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Its aprotic and polar nature effectively solvates the lithium enolate, and it remains liquid at the required low temperatures. Absolute dryness is paramount, as any protic impurities (like water) will quench the LDA and the enolate, halting the reaction.

Step-by-Step Experimental Protocol

Materials:

-

Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq)

-

Diisopropylamine (1.2 eq), freshly distilled

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Allyl bromide (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.2 eq). Slowly, add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to pre-form the LDA.

-

Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the cold LDA solution over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium enolate should result in a pale yellow, slightly viscous solution.

-

Allylation (Quench): Add allyl bromide (1.5 eq) dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Analytical Characterization

Confirming the structure and purity of the final product is a self-validating step of the protocol. The following are the expected analytical signatures for this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for structural confirmation. The key expected signals are:

-

Allyl Group: Three distinct signals: a multiplet around 5.7-5.9 ppm (internal vinyl CH), two multiplets around 5.0-5.2 ppm (terminal vinyl CH₂), and a doublet around 2.5-2.7 ppm (allylic CH₂ attached to the piperidine ring).

-

Ethyl Ester Group: A quartet around 4.1-4.2 ppm (OCH₂) and a triplet around 1.2-1.3 ppm (CH₃).

-

Piperidine Ring: A complex series of multiplets between 1.5-2.0 ppm and 3.0-3.8 ppm .

-

Boc Group: A sharp singlet at approximately 1.45 ppm , integrating to 9 protons.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all carbon atoms, with key signals for:

-

Ester Carbonyl: ~175 ppm

-

Boc Carbonyl: ~155 ppm

-

Boc Quaternary Carbon: ~80 ppm

-

Allyl Vinyl Carbons: ~133 ppm (internal CH) and ~118 ppm (terminal CH₂)

-

Quaternary C-4 of Piperidine: ~45-50 ppm

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Chemical Reactivity and Applications

The true value of this intermediate lies in the synthetic utility of its allyl group. This functional group serves as a linchpin for constructing more complex molecules.

Key Transformations of the Allyl Group

The terminal alkene of the allyl group can be selectively transformed into a variety of other functional groups without affecting the ester or Boc-protected amine.

-

Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, Me₂S) cleaves the double bond to yield a primary aldehyde.[1] This aldehyde is a crucial intermediate for subsequent reactions like Wittig olefination, reductive amination, or further oxidation to a carboxylic acid.

-

Palladium-Catalyzed Cross-Coupling (Heck Reaction): The terminal alkene can participate in Heck coupling reactions with aryl or vinyl halides.[2][3][4] This powerful C-C bond-forming reaction allows for the direct attachment of aromatic or vinylic substituents, rapidly increasing molecular complexity.

-

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) can convert the alkene into a vicinal diol. This introduces two hydroxyl groups that can be further functionalized.

References

An In-depth Technical Guide to Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate: Synthesis, Characterization, and Application in Spirocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, and explore its critical application in the construction of complex molecular architectures, specifically the 2,8-diazaspiro[4.5]decan-1-one core, a privileged scaffold in drug discovery.

Core Molecular Attributes

This compound is a Cα,Cα-disubstituted amino acid analog featuring a piperidine ring functionalized with both an ethyl ester and an allyl group at the 4-position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a crucial feature for controlling reactivity in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇NO₄ | [1][2] |

| Molecular Weight | 297.39 g/mol | [1][2] |

| CAS Number | 146603-99-8 | [1][2] |

| Canonical SMILES | CCOC(=O)C1(CC=C)CCN(CC1)C(=O)OC(C)(C)C | |

| Appearance | Typically a colorless to yellow oil |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the protection of a commercially available piperidine precursor, followed by the stereoselective introduction of the allyl group at the C4 position.

Rationale for the Synthetic Strategy

The synthetic route is designed with two key transformations in mind:

-

Boc Protection: The piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust strategy in organic synthesis. The Boc group is stable to a wide range of reaction conditions, particularly the strongly basic conditions required for the subsequent allylation, yet it can be readily removed under acidic conditions without affecting other functional groups like the ester. This orthogonal protection is fundamental to the successful synthesis of more complex molecules.

-

α-Alkylation (Allylation): With the nitrogen protected, the α-proton to the ester carbonyl at C4 can be selectively deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting enolate is a potent nucleophile that can then react with an electrophile, in this case, allyl bromide, to form the desired C-C bond. The choice of a strong, hindered base like LDA at low temperatures is critical to ensure rapid and complete enolate formation while minimizing side reactions, such as self-condensation or reaction at the ester carbonyl.

Detailed Experimental Protocol

This protocol is adapted from methodologies developed for the synthesis of precursors for 2,8-diazaspiro[4.5]decan-1-one derivatives.[1]

Step 1: Boc Protection of Ethyl Isonipecotate

-

Reagents & Setup: To a solution of ethyl isonipecotate (1 equivalent) in a 1:1 mixture of dioxane and water, add triethylamine (Et₃N, 1 equivalent) at 0 °C under an inert atmosphere (e.g., Argon).

-

Reaction: To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up & Purification: Upon completion (monitored by TLC), remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, Ethyl 1-Boc-4-piperidinecarboxylate, is often of sufficient purity for the next step, or can be purified by silica gel chromatography.

Step 2: Allylation of Ethyl 1-Boc-4-piperidinecarboxylate

-

Reagents & Setup: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath).

-

LDA Formation: Slowly add n-butyllithium (n-BuLi, 1.05 equivalents, typically 1.6 M in hexanes) dropwise to the diisopropylamine solution. Stir at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).

-

Enolate Formation: Add a solution of Ethyl 1-Boc-4-piperidinecarboxylate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Allylation: Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Execution: Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up & Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the final product. Spectroscopic data can be obtained from suppliers or through experimental analysis.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector (a singlet around 1.4 ppm), the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the allyl group (multiplets between 5.0-6.0 ppm for the vinyl protons and a doublet around 2.2 ppm for the allylic methylene protons), and the piperidine ring protons (complex multiplets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 16 carbon atoms, including the ester carbonyl, the carbamate carbonyl of the Boc group, the quaternary carbon at the 4-position, and the sp² carbons of the allyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 297.39.

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong characteristic absorption bands for the C=O stretching of the ester and the carbamate (around 1730 cm⁻¹ and 1690 cm⁻¹, respectively).

Application in Drug Discovery: A Precursor to Spirocyclic Scaffolds

The primary utility of this compound lies in its role as a sophisticated intermediate for constructing spirocyclic systems. The presence of both an ester and an allyl group on the same quaternary center provides two distinct handles for further chemical elaboration.

Synthesis of 2,8-Diazaspiro[4.5]decanones

A key application is the synthesis of 2,8-diazaspiro[4.5]decanones. These scaffolds are of significant interest in medicinal chemistry as they serve as the core for T-type calcium channel antagonists, which have therapeutic potential in neurological and cardiovascular disorders.[1]

The synthetic utility stems from the transformation of the allyl and ester groups into a new fused ring system. A typical downstream process involves:

-

Oxidative Cleavage of the allyl group's double bond (e.g., using ozonolysis or OsO₄/NaIO₄) to form an aldehyde.

-

Reductive Amination where the newly formed aldehyde reacts with an amine, and the resulting imine is reduced to form a new C-N bond, initiating the formation of the second ring.

-

Lactamization: The ethyl ester can then undergo intramolecular cyclization with a nitrogen atom to form the lactam ring of the diazaspiro[4.5]decanone core.

Logical Flow of Application

Caption: Key transformations for constructing spirocyclic scaffolds.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its carefully designed structure, featuring orthogonal protecting groups and multiple functionalization points, allows for the efficient and controlled synthesis of complex, three-dimensional molecules like diazaspiro[4.5]decanones. The robust and well-understood synthetic protocols for its preparation underscore its value as a reliable building block in the quest for novel therapeutics. This guide has provided the foundational knowledge required for its synthesis, characterization, and strategic application in advanced drug discovery programs.

References

Foreword: The Piperidine Scaffold and the Imperative of Control

An In-depth Technical Guide to the Role of the Boc Protecting Group in Piperidine Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. It is a fundamental structural motif in a vast array of natural products and pharmaceuticals, including many FDA-approved drugs.[1][2] The synthesis of complex, functionalized piperidine derivatives is therefore a cornerstone of drug discovery and development. However, the inherent nucleophilicity and basicity of the piperidine nitrogen often complicate multi-step synthetic sequences. To orchestrate precise chemical transformations on the piperidine core or its substituents, the reactivity of this nitrogen atom must be temporarily masked. This is the domain of protecting groups.

Among the arsenal of amine-protecting groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group has emerged as a preeminent tool.[3][4] Its widespread adoption is a testament to its unique balance of properties: remarkable stability across a wide range of reaction conditions—including exposure to bases, nucleophiles, and many reducing agents—coupled with a clean, facile removal under specific acidic conditions.[3][5] This guide provides a comprehensive examination of the Boc group's role in piperidine synthesis, from the fundamental mechanisms of its installation and removal to its strategic application in key synthetic workflows.

Part 1: The Chemistry of Boc Protection and Deprotection

Mechanism of Boc Installation: Taming the Amine

The protection of a piperidine's secondary amine is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O) , often referred to as Boc anhydride.[5][6][7] The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[5][8] This forms a transient tetrahedral intermediate which then collapses. The expulsion of a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, provides a strong thermodynamic driving force for the reaction.[5][8] A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often included to neutralize the protonated amine formed during the reaction, accelerating the process.[9]

Caption: Mechanism of Boc protection of a secondary amine.

Mechanism of Boc Removal: Releasing the Amine

The strategic value of the Boc group lies in its acid lability. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][10] The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[11][12] This activates the group towards cleavage. The subsequent step involves the departure of the tert-butyl group as a stable tert-butyl carbocation, leaving behind a carbamic acid intermediate.[10][11] This intermediate is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and the free, protonated amine.[11][12]

Caption: Acid-catalyzed mechanism of Boc deprotection.

Part 2: Experimental Protocols and Considerations

A hallmark of a robust protocol is its reproducibility. The following methodologies are foundational for the successful application of Boc protection chemistry in piperidine synthesis.

Experimental Protocol: Boc Protection of Piperidine

This protocol describes a general procedure for the N-protection of a piperidine derivative.

Materials:

-

Piperidine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

-

Triethylamine (TEA) (1.5 - 3.0 equiv) or 4-Dimethylaminopyridine (DMAP) (catalytic, ~0.1 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

Procedure:

-

Reaction Setup: Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine to the stirred solution. If using DMAP, it can be added here as well.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate to the reaction mixture, either as a solid in portions or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc-piperidine can be purified by flash column chromatography on silica gel if necessary.

Experimental Protocol: Acid-Mediated Boc Deprotection

This protocol details the removal of the N-Boc group using trifluoroacetic acid.

Materials:

-

N-Boc-piperidine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10 - 50% v/v)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve the N-Boc-piperidine derivative in DCM in a round-bottom flask at room temperature.

-

TFA Addition: Slowly add TFA to the stirred solution. Gas evolution (CO₂) should be observed.[11]

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product will be the trifluoroacetate salt.

-

Neutralization & Isolation: To obtain the free amine, dissolve the crude salt in water and basify the solution to pH > 9 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[10]

Data Presentation: Comparison of Deprotection Conditions

The choice of acid for deprotection depends on the substrate's sensitivity to other functional groups and the desired salt form of the final product.[10]

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| TFA / DCM | 20-50% TFA in DCM, RT, 1-2h | High efficiency; volatile byproducts simplify work-up.[10] | Harshly acidic; TFA can be difficult to remove completely from the final product. |

| HCl / Dioxane | 4M HCl in Dioxane, RT, 1-4h | Often yields a crystalline hydrochloride salt that can be isolated by filtration; reagent is less expensive.[10] | The resulting hydrochloride salt may require a separate neutralization step to yield the free amine. |

Part 3: Strategic Applications in Piperidine Synthesis

The true power of the Boc group lies in its ability to enable complex synthetic strategies by controlling the reactivity of the piperidine nitrogen.[1]

Synthesis from Pyridine Precursors

One of the most atom-economical routes to piperidines is the catalytic hydrogenation of pyridines.[2][13] However, the resulting piperidine can act as a catalyst poison. A common strategy involves the initial hydrogenation followed by in-situ or subsequent Boc protection. This protected intermediate is then poised for further functionalization.

Caption: Synthetic workflow from pyridine to piperidine.

Functionalization of N-Boc-Piperidone Scaffolds

N-Boc protected piperidones are exceptionally versatile building blocks.[14] The Boc group deactivates the nitrogen, preventing undesired side reactions such as self-condensation or acting as a nucleophile, thereby allowing for clean transformations at the carbonyl group.

-

Grignard Reactions: The addition of Grignard reagents to N-Boc-2-piperidone or N-Boc-4-piperidone allows for the introduction of a wide range of alkyl and aryl substituents.[15]

-

Reductive Amination: N-Boc-4-piperidone can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to synthesize 4-amino-piperidine derivatives.[16][17]

Enabling Regioselective and Stereoselective Reactions

By protecting the piperidine nitrogen, the electronic and steric environment of the ring is altered, which can be exploited to achieve high levels of selectivity. The Boc group is crucial in directing metallation reactions and in providing the necessary stability for multi-step syntheses of complex chiral piperidines, which are vital as pharmaceutical intermediates for drugs like Alogliptin and Linagliptin.[18][19]

Conclusion: An Indispensable Tool in the Synthetic Chemist's Arsenal

The tert-butoxycarbonyl group is far more than a simple placeholder. It is a strategic tool that grants chemists precise control over the reactivity of the piperidine nitrogen.[1] Its robust stability, coupled with its predictable and clean removal, enables a diverse array of synthetic transformations that would otherwise be untenable. From the de novo synthesis of the piperidine ring to the intricate functionalization of pre-existing scaffolds, the Boc group facilitates the construction of complex molecular architectures. Its central role in the synthesis of countless biologically active compounds underscores its status as an indispensable component in the modern practice of organic synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 14. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate for Researchers and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its conformational pre-organization and ability to engage in critical binding interactions have cemented its status as a privileged structure in drug design. This guide focuses on a particularly valuable, functionalized derivative: Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate (CAS No. 146603-99-8) . The strategic placement of an allyl group at the C4 position, combined with the orthogonal Boc and ethyl ester protecting groups, creates a trifunctional building block with significant potential for the synthesis of complex molecules, particularly in the development of novel therapeutics for central nervous system disorders and other challenging disease targets. This document serves as a comprehensive technical resource, elucidating its commercial availability, synthesis, quality control, and, most critically, its application in the synthesis of advanced pharmaceutical intermediates.

Commercial Availability & Sourcing

This compound is readily available from a range of specialized chemical suppliers. For researchers and drug development professionals, securing a reliable source of starting materials with well-defined purity profiles is a critical first step in any synthetic campaign. The table below provides an overview of representative suppliers and key specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| BLD Pharm | 146603-99-8 | C₁₆H₂₇NO₄ | 297.39 | ≥95% |

| Smolecule | 146603-99-8 | C₁₆H₂₇NO₄ | 297.39 | In Stock |

| Nordmann Japan Ltd. | 146603-99-8 | C₁₆H₂₇NO₄ | 297.39 | Not Specified |

It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to confirm the identity and purity of the material, ensuring it meets the stringent requirements of their specific application.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this trifunctional piperidine building block hinges on the strategic alkylation of a readily available precursor. The most logical and commonly employed synthetic route involves the deprotonation of Ethyl 1-Boc-4-piperidinecarboxylate at the C4 position, followed by quenching with an allyl electrophile.

Conceptual Synthetic Workflow

The overall transformation can be visualized as a two-step process, starting from the commercially available N-Boc-protected piperidine ester.

References

Methodological & Application

synthesis protocol for Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

An Application Note for the Synthesis of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

Introduction

Substituted piperidine scaffolds are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds, prized for their favorable pharmacokinetic properties and their ability to serve as versatile templates for drug design.[1] this compound is a valuable synthetic intermediate, incorporating a quaternary center and an allyl group amenable to further chemical transformations such as cross-metathesis, oxidation, or hydroboration. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the α-allylation of Ethyl 1-Boc-piperidine-4-carboxylate. The core of this strategy relies on the generation of a kinetic enolate using the strong, non-nucleophilic base Lithium Diisopropylamide (LDA), followed by its reaction with allyl bromide as the electrophile.

Reaction Principle and Mechanism

The successful synthesis hinges on the selective deprotonation at the α-carbon of the ester, a position activated by the adjacent carbonyl group. The choice of base is critical to avoid undesired side reactions, such as nucleophilic attack at the ester carbonyl.

Causality of Experimental Choices:

-

Base Selection (LDA): Lithium Diisopropylamide (LDA) is the base of choice for this transformation.[2] Its significant steric bulk, arising from the two isopropyl groups, renders it highly non-nucleophilic, meaning it is exceptionally unlikely to add to the ester carbonyl.[3] Furthermore, as a very strong base (pKa of diisopropylamine is ~36), it quantitatively and irreversibly deprotonates the α-carbon (pKa ~25), driving the reaction to completion and preventing equilibrium issues.[3]

-

Low-Temperature Control (-78 °C): The reaction is conducted at -78 °C (a dry ice/acetone bath). This low temperature is crucial for two primary reasons: 1) It ensures the formation of the kinetic enolate, the less substituted and sterically more accessible enolate, which is formed faster.[2] 2) It enhances the stability of the highly reactive LDA and the resulting enolate, suppressing potential side reactions and decomposition pathways.[3]

-

Anhydrous Conditions: LDA and the enolate intermediate are extremely sensitive to moisture. The presence of water or other protic sources would immediately quench the base and the enolate, halting the reaction. Therefore, the use of anhydrous solvents and an inert atmosphere (Argon or Nitrogen) is mandatory.

The reaction proceeds via a two-step mechanism:

-

Enolate Formation: LDA abstracts the acidic proton from the carbon alpha to the ester carbonyl, forming a resonance-stabilized lithium enolate.

-

SN2 Alkylation: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of allyl bromide in a classic SN2 reaction, displacing the bromide and forming the new carbon-carbon bond.[3]

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Grade | Typical Supplier |

| Ethyl 1-Boc-piperidine-4-carboxylate | 142851-03-4 | 257.33 | ≥97% | Sigma-Aldrich |

| Diisopropylamine | 108-18-9 | 101.19 | Anhydrous, ≥99.5% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Allyl Bromide | 106-95-6 | 120.99 | 99% | Sigma-Aldrich |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Reagent Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Fisher Scientific |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | VWR |

Equipment

-

Three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas line with bubbler

-

Syringes and needles

-

Dry ice/acetone bath (-78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for flash column chromatography

Step-by-Step Synthesis Procedure

Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. LDA is corrosive. Allyl bromide is toxic and a lachrymator. This entire procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inert Atmosphere Setup: Assemble a flame-dried three-neck flask with a magnetic stir bar, a rubber septum, a thermometer adapter, and a condenser attached to an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

LDA Preparation: a. To the reaction flask, add anhydrous tetrahydrofuran (THF, 40 mL). b. Cool the flask to 0 °C using an ice-water bath. c. Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) via syringe. d. Add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe. A white precipitate may form. e. Remove the ice bath and allow the solution to stir at room temperature for 30 minutes. f. Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: a. In a separate, dry flask, dissolve Ethyl 1-Boc-piperidine-4-carboxylate (2.57 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). b. Using a syringe, add the substrate solution dropwise to the stirred LDA solution at -78 °C over 15-20 minutes. Ensure the internal temperature does not rise significantly. c. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: a. Slowly add allyl bromide (0.95 mL, 11.0 mmol, 1.1 equiv) dropwise to the enolate solution at -78 °C. b. Allow the reaction mixture to stir at -78 °C for 2 hours.

-

Quenching and Work-up: a. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still in the -78 °C bath. b. Remove the cooling bath and allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 30 mL of water. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL). e. Combine the organic layers and wash with brine (50 mL). f. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: a. Purify the crude oil by flash column chromatography on silica gel.[4][5] b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). c. Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to afford this compound as a pure, typically colorless to pale yellow, oil.

Data Summary

| Parameter | Value |

| Starting Material (Ethyl 1-Boc-piperidine-4-carboxylate) | 2.57 g (10.0 mmol) |

| Lithium Diisopropylamide (LDA) | 11.0 mmol (1.1 equiv) |

| Allyl Bromide | 0.95 mL (11.0 mmol) |

| Reaction Temperature | -78 °C |

| Reaction Time | 3 hours (1 hr enolization, 2 hr alkylation) |

| Expected Yield | 75-85% |

| Product Appearance | Colorless to pale yellow oil |

Expected Characterization

-